(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
This compound is a benzothiazole derivative fused with a 1,4-benzodioxine moiety, featuring a Z-configuration imine linkage.
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-8-22-15-6-5-14(29(2,24)25)12-18(15)28-20(22)21-19(23)13-4-7-16-17(11-13)27-10-9-26-16/h3-7,11-12H,1,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNOGQWJMCHWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule, particularly the presence of the methylsulfonyl group, enhance its solubility and reactivity, making it a candidate for further pharmacological studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H18N2O3S3
- Molecular Weight : 429.53 g/mol
- Structural Features :
- Dual thiazole rings
- Allyl group
- Methylsulfonyl substituent
This structural complexity contributes to its biological activity and potential applications in drug discovery.
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole structures often exhibit significant antimicrobial activity. This compound has been shown to possess broad-spectrum antimicrobial properties against various pathogens.
Anticancer Activity
The compound has also demonstrated promising anticancer effects in several studies. For instance, it has been evaluated for its cytotoxicity against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory enzymes such as 5-lipoxygenase (LO), which is crucial in the inflammatory response.
Summary of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Antimicrobial | Broad-spectrum activity against bacteria and fungi | Disruption of microbial cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Cell cycle arrest and apoptosis induction |
| Anti-inflammatory | Inhibits 5-lipoxygenase | Reduces inflammatory mediator production |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzo[d]thiazole derivatives, this compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.
Study 2: Anticancer Activity in vitro
A separate investigation evaluated the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM), with accompanying morphological changes indicative of apoptosis.
Study 3: Anti-inflammatory Mechanism
Research into the anti-inflammatory properties revealed that the compound inhibited the activity of 5-lipoxygenase with an IC50 value of 0.8 µM, demonstrating its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Thiadiazolylcoumarin Derivatives (e.g., 11a–f) : These compounds combine coumarin and thiadiazole rings, lacking the benzodioxine-carboxamide group. Substituents like nitro or dichlorophenyl groups influence their π-π stacking and hydrogen-bonding capabilities, differing from the allyl and methylsulfonyl groups in the target compound .
- Thiazolo-Pyrimidine Derivatives (e.g., 11a,b): Feature a fused thiazole-pyrimidine core with substituents like trimethylbenzylidene or cyanobenzylidene.
- 1,3,4-Thiadiazole-Benzamide Derivatives (e.g., 4g,h): Include dimethylamino-acryloyl or chlorophenyl groups, which enhance electron-withdrawing effects but lack the methylsulfonyl and allyl functionalities seen in the target compound .
Physicochemical Properties
- Melting Points : Thiadiazolylcoumarins (191–215°C) and thiazolo-pyrimidines (213–269°C) exhibit higher thermal stability than the target compound’s analogs, likely due to rigid fused-ring systems .
- Solubility : The methylsulfonyl group in the target compound may enhance polar interactions compared to hydrophobic methyl or chloro substituents in similar derivatives .
Data Tables
Table 2: Melting Points of Key Analogs
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| Thiazolo-Pyrimidine 11a | 243–246 | |
| Thiadiazolylcoumarin 6h | 191–193 | |
| 1,3,4-Thiadiazole 4g | 200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
